molecular formula C7H10Cl2N2 B1653808 (S)-1-(3-Chloropyridin-2-yl)ethanamine HCl CAS No. 1956434-68-6

(S)-1-(3-Chloropyridin-2-yl)ethanamine HCl

Cat. No. B1653808
CAS RN: 1956434-68-6
M. Wt: 193.07
InChI Key: ZKUOSKLBPMQQON-JEDNCBNOSA-N
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Description

(S)-1-(3-Chloropyridin-2-yl)ethanamine HCl, also known as R-(-)-3-chloro-α-methylbenzylamine hydrochloride, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Derivatives

This compound can be used as a starting material in the synthesis of novel chemical derivatives. For instance, it has been used in the synthesis of novel 3-Chloropyridin-2-yl-Pyrazole derivatives .

Insecticidal Activities

The novel derivatives synthesized from this compound have shown promising insecticidal activities. Compounds derived from it showed 100% insecticidal activities against oriental armyworm (Mythimna separata) at 200mg/L .

Fungicidal Activities

In addition to insecticidal properties, these derivatives also exhibited fungicidal activities. They were found to be effective against several fungi including A. solani, F. graminearum, P. capsici, S. sclerotiorum, B. cinerea and R. solani .

Antibacterial Activity

Some of the synthesized compounds, particularly those containing an acylguanidine linker, showed favorable antibacterial activity against B. cinerea .

QSAR Study

The compound and its derivatives have been used in Quantitative Structure-Activity Relationship (QSAR) studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity .

properties

IUPAC Name

(1S)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUOSKLBPMQQON-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956434-68-6
Record name 2-Pyridinemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956434-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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